molecular formula C26H27N3O4S3 B2632305 ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 850915-21-8

ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2632305
CAS No.: 850915-21-8
M. Wt: 541.7
InChI Key: MDECAPAUCSVDQY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex heterocyclic molecule featuring:

  • A cyclohepta[b]thiophene-3-carboxylate core, providing conformational flexibility due to the seven-membered ring.
  • A thioacetamido bridge linking the cycloheptathiophene moiety to a tetrahydrothieno[3,2-d]pyrimidin-4-one unit.

This structural framework is associated with diverse pharmacological activities, including antitumor, antiviral, and enzyme inhibitory properties, as observed in related compounds .

Properties

IUPAC Name

ethyl 2-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S3/c1-2-33-25(32)21-17-11-7-4-8-12-19(17)36-23(21)28-20(30)15-35-26-27-18-13-14-34-22(18)24(31)29(26)16-9-5-3-6-10-16/h3,5-6,9-10H,2,4,7-8,11-15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDECAPAUCSVDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, antitumor, and anticonvulsant activities based on various studies.

Chemical Structure

The compound features a thienopyrimidine core and a cycloheptathiophene moiety. Its molecular formula is C32H29N3O4SC_{32}H_{29}N_3O_4S, indicating a complex structure conducive to diverse biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. Ethyl derivatives related to the compound showed activity against various pathogens:

Pathogen MIC (µg/mL) Reference
Klebsiella pneumoniae6.25
Pseudomonas aeruginosa6.25
Escherichia coli6.25
Fusarium oxysporum6.25
Aspergillus sclerotiorum6.25

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. Notably, derivatives of thienopyrimidines have shown promising results in inhibiting tumor cell growth:

Compound IC50 (µM) Activity Level
Derivative A23.2 - 49.9High
Derivative B52.9 - 95.9Moderate
Derivative C>95.9Low

In vivo studies demonstrated that the compound significantly reduced tumor mass compared to control treatments, indicating a substantial therapeutic potential against cancer .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been documented in several studies. For instance, derivatives containing thienopyrimidine structures have been reported to exhibit anticonvulsant effects in animal models:

  • Mechanism of Action : The anticonvulsant activity is believed to be linked to modulation of neurotransmitter systems and ion channels involved in seizure activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of ethyl derivatives against resistant strains of bacteria and fungi. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity .
  • Antitumor Evaluation : In a controlled trial involving tumor-bearing mice, the compound demonstrated a significant decrease in tumor volume compared to untreated controls after multiple dosing regimens .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Compounds similar to ethyl 2-(2-((4-oxo-3-phenyl...)) have been studied for their antitumor properties. Research indicates that derivatives containing the thieno[3,2-d]pyrimidine moiety exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that such compounds could inhibit cancer cell proliferation through apoptosis induction mechanisms .
  • Anticonvulsant Properties :
    • The structural framework of this compound suggests potential anticonvulsant effects. Analogous compounds have shown efficacy in reducing seizure activity in animal models. This application is particularly relevant for developing new treatments for epilepsy .
  • Antibacterial Activity :
    • The thieno[3,2-d]pyrimidine derivatives have also been evaluated for antibacterial properties. Studies have reported that certain modifications to the structure enhance their activity against Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antibiotics .

Biological Research Insights

  • Mechanistic Studies :
    • Investigations into the mechanism of action for compounds related to ethyl 2-(2-((4-oxo...)) reveal that they may interact with specific biological targets such as enzymes involved in cellular signaling pathways. For example, their ability to inhibit specific kinases or receptors can lead to significant therapeutic effects .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis has been conducted on similar compounds to optimize their biological activity. The presence of the thieno and pyrimidine rings appears crucial for enhancing potency and selectivity against target proteins .
  • Case Study 1: Antitumor Efficacy
    • A recent study evaluated the antitumor efficacy of a compound structurally related to ethyl 2-(2... in various cancer cell lines (e.g., MCF7 and HeLa). Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than existing chemotherapeutics .
  • Case Study 2: Anticonvulsant Screening
    • In an experimental model of epilepsy, a derivative of this compound was tested for anticonvulsant properties using the maximal electroshock seizure test (MEST). The results showed a marked reduction in seizure duration compared to control groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Modifications

Cyclohepta[b]thiophene vs. Smaller Rings
  • Cyclopenta Analogs: Compounds like Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate () feature a five-membered cyclopentane ring.
  • Benzothiophene Derivatives : describes tetrahydrobenzo[b]thiophene derivatives with six-membered rings. The cyclohepta analog in the target compound could exhibit distinct solubility and pharmacokinetic profiles due to increased ring size .
Thieno[3,2-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-4-one
  • The thieno[3,2-d]pyrimidin-4-one moiety in the target compound differs in sulfur positioning compared to thieno[2,3-d]pyrimidin-4-one derivatives (). This subtle change may alter electronic properties and hydrogen-bonding capacity, impacting biological activity .

Substituent Variations

Acetamido Bridge Modifications
  • Aromatic vs. Aliphatic Substituents: The target compound’s phenyl group on the pyrimidine contrasts with 4-hydroxyphenyl () and benzylpiperazine () substituents in analogs. Electron-withdrawing groups (e.g., fluorine in VIh, ) enhance polarity, while phenyl groups favor lipophilicity . Thio vs.
Carboxylate Ester Variations
  • The ethyl ester in the target compound is conserved in analogs like Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (compound 23, ). Ester groups are critical for membrane permeability and metabolic stability .

Spectral Confirmation

  • 1H NMR : Cycloheptane protons appear as multiplet signals at δ 1.50–3.10 ppm (). The phenyl group resonates at δ 7.20–7.40 ppm .
  • IR : Strong C=O stretches at ~1716 cm⁻¹ (ester) and ~1687 cm⁻¹ (amide) align with data from analogs ().

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with thiophene carboxamide intermediates. A key step is the cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the thieno[3,2-d]pyrimidinone core . For example, the thioacetamido linker is introduced via reaction of a thiophene carbonyl chloride with an amino-thiophene carboxylate intermediate . Yields range from 72% to 94%, depending on the solvent system and catalyst (e.g., piperidine for Knoevenagel condensations) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the thioacetamido linkage and cyclohepta[b]thiophene substitution pattern. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C-S, ~600 cm⁻¹) groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) . For example, ¹H NMR in chloroform-d resolves aromatic protons (δ 7.60–7.40 ppm) and methylene groups in the tetrahydrobenzo ring (δ 2.05–1.68 ppm) .

Advanced Questions

Q. How can researchers optimize cyclocondensation reactions to improve yields of the thieno[3,2-d]pyrimidinone core?

Reaction conditions significantly impact yields. Evidence suggests that replacing ethanol with toluene and adding catalytic piperidine/acetic acid enhances cyclization efficiency by promoting imine formation . Solvent polarity adjustments (e.g., DMSO for polar intermediates) and temperature control (reflux vs. room temperature) also improve regioselectivity. For example, glacial acetic acid as a co-solvent increases cyclocondensation yields to >85% by stabilizing reactive intermediates . Comparative studies show that aldehydes with electron-withdrawing groups (e.g., nitro) accelerate heterocyclization .

Q. What strategies resolve contradictions in ¹H NMR data for thioacetamido linkages in similar structures?

Signal splitting due to rotational isomerism in thioacetamido groups can complicate interpretation. Using deuterated DMSO (DMSO-d₆) as a solvent suppresses exchange broadening, while 2D NMR techniques (COSY, HSQC) clarify coupling patterns. For instance, NOESY experiments differentiate between E/Z conformers by correlating spatial proximity of NH and adjacent aromatic protons . Contradictions in methylene proton shifts (δ 2.6–2.8 ppm) are resolved by variable-temperature NMR to assess dynamic effects .

Q. How does the substitution pattern on the cyclohepta[b]thiophene ring influence bioactivity?

Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) on the phenyl ring enhance antioxidant activity (IC₅₀: 12–18 µM in DPPH assays), while halogen substituents (e.g., chloro) improve antibacterial potency (MIC: 4–8 µg/mL against S. aureus) . Molecular docking shows that bulky cyclohepta[b]thiophene substituents increase steric hindrance, reducing binding to tyrosinase enzymes but improving selectivity for kinase targets .

Methodological Insights and Data Contradictions

  • Spectral Data Conflicts : Discrepancies in carbonyl IR peaks (e.g., 1680 vs. 1705 cm⁻¹) arise from solvent polarity differences (KBr vs. ATR methods). Standardizing sample preparation protocols minimizes variability .
  • Reaction Yield Variability : Conflicting reports on cyclization yields (72% vs. 94%) are attributed to residual water in solvents, which hydrolyzes intermediates. Anhydrous conditions (molecular sieves) and inert atmospheres (N₂) improve reproducibility .

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